

Biological activity of 3,3-Dimethylindolin-2-one scaffold

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Compound of Interest

Compound Name: 3,3-Dimethylindolin-2-one

Cat. No.: B045635

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Anticancer Activity

Derivatives of the indolin-2-one scaffold are most renowned for their potent anticancer activities, which are often mediated through the inhibition of various protein kinases crucial for tumor growth, proliferation, and angiogenesis.[1][2]

Mechanism of Action: Kinase Inhibition

A primary mechanism for the anticancer effects of indolin-2-one derivatives is the inhibition of receptor tyrosine kinases (RTKs) and serine/threonine kinases.[1] Compounds based on this scaffold have been developed as inhibitors for targets including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), Aurora kinases, and c-Src.[2][3][4] For instance, a series of (E)-3-benzylideneindolin-2-one derivatives were designed as allosteric inhibitors of Aurora A kinase, with some compounds showing potent inhibitory activity.[5] Similarly, other derivatives have been identified as c-KIT kinase inhibitors and c-Src inhibitors.[3][6]

A novel 3-alkenylindol-2-one derivative was found to selectively inhibit the growth of acute myeloid leukemia (AML) by downregulating MYC and multiple protein arginine methyltransferases (PRMTs), highlighting a dual-mechanism approach to cancer therapy.[7]

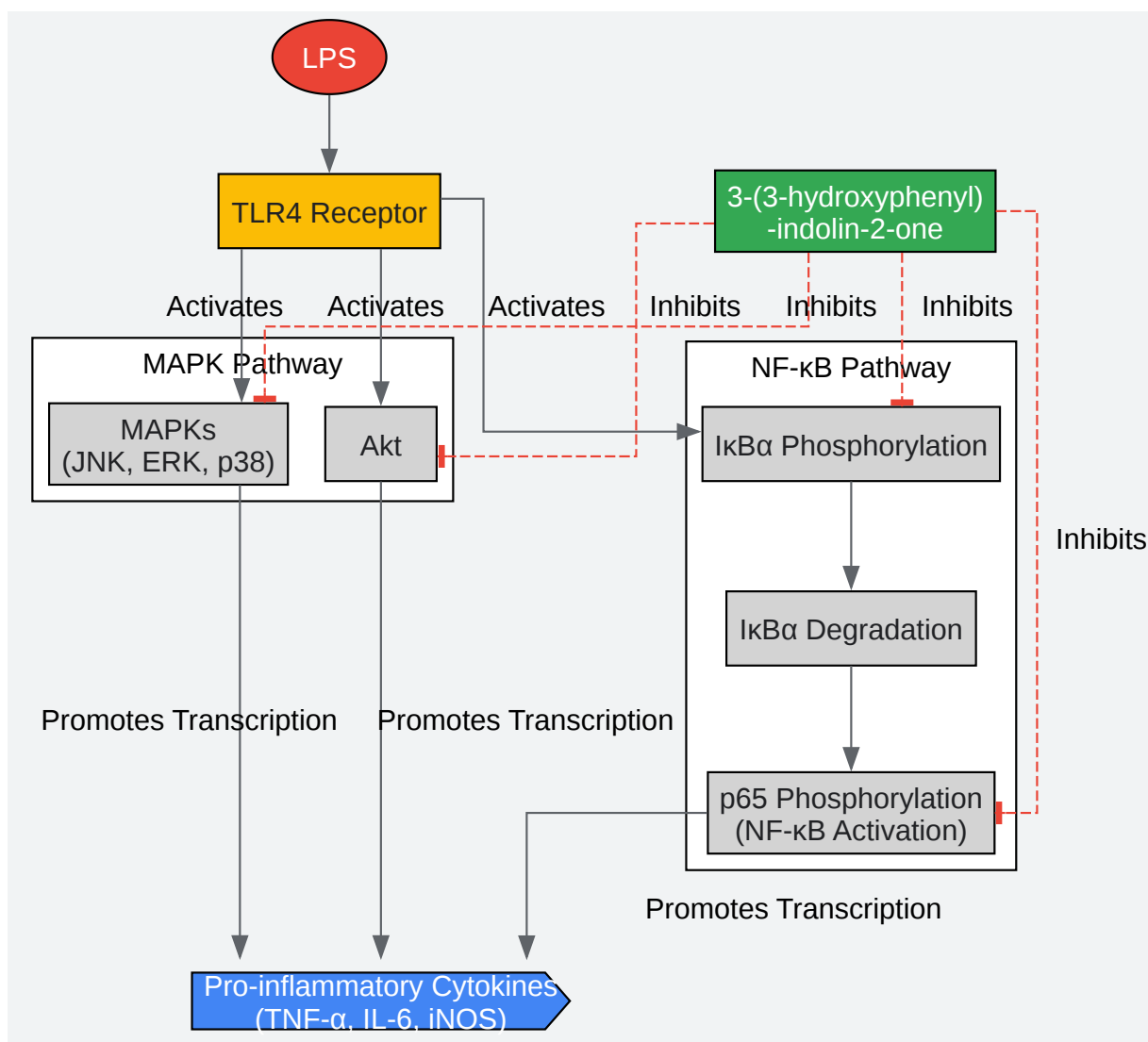
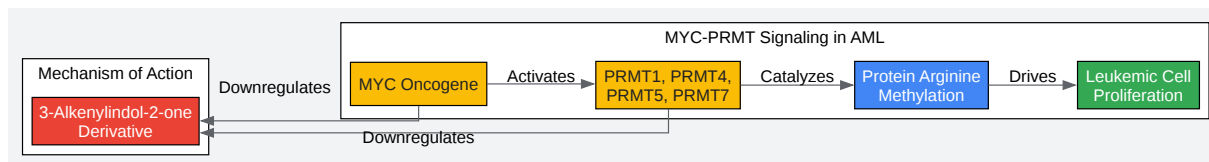
Quantitative Data: Anticancer Activity

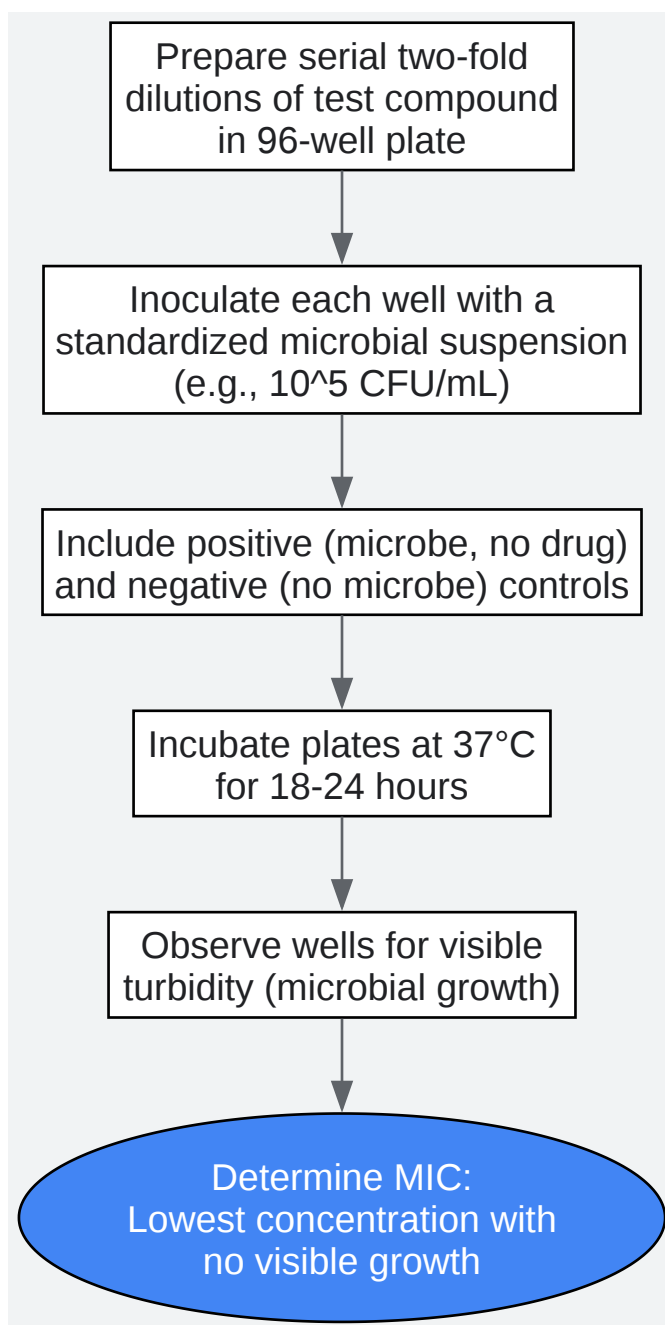
The cytotoxic and kinase inhibitory activities of various **3,3-dimethylindolin-2-one** derivatives are summarized below.

Compound ID	Target/Cell Line	Activity Type	Value	Citation
5h	HT-29 (Colon Cancer)	IC50	0.016 $\mu\text{mol/L}$	[8]
5h	H460 (Lung Cancer)	IC50	0.0037 $\mu\text{mol/L}$	[8]
AK34	Aurora A Kinase	IC50	1.68 μM	[5]
AK34	Aurora A Kinase	KD	216 nM	[5]
IVc	Breast Cancer Cell Panel	IC50	1.47 μM	[6][9]
VIc	Colon Cancer Cell Panel	IC50	1.40 μM	[6][9]
6n	MCF-7 (Breast Cancer)	IC50	1.04 μM	[10]
Compound 20	HepG2 (Liver Cancer)	IC50	3.08 μM	[11]
Compound 9	HepG2 (Liver Cancer)	IC50	2.53 μM	[11]
Compound 12	DHFR	IC50	40.71 \pm 1.86 nM	[12]

Signaling Pathway Visualization

The MYC-PRMT pathway is a critical driver in acute myeloid leukemia (AML). Certain 3-alkenylindol-2-one derivatives exert their anti-leukemic effects by concurrently targeting MYC and multiple PRMTs, thus inhibiting tumor proliferation and enhancing antitumor immunity.[7]





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